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Compound of Interest

Compound Name:
5-Hydroxy-2-

hydroxymethylpyridine

Cat. No.: B1203515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-2-
hydroxymethylpyridine. Due to the limited availability of public experimental spectra for this

specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data

alongside a comprehensive analysis of the experimental spectroscopic data for the structurally

similar compound, 5-Hydroxy-2-methylpyridine, for comparative purposes. This guide also

includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of 5-Hydroxy-2-
hydroxymethylpyridine (Predicted)
Experimental spectroscopic data for 5-Hydroxy-2-hydroxymethylpyridine (CAS: 109205-68-

7) is not readily available in public databases. Therefore, the following tables present predicted

¹H and ¹³C NMR data based on computational models and analysis of structurally related

compounds. This data serves as an estimation for researchers undertaking the synthesis or

analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Hydroxy-2-hydroxymethylpyridine
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Chemical Shift (δ) (ppm) Multiplicity Assignment

~8.0 Singlet H-6

~7.2 Doublet H-4

~7.0 Doublet H-3

~5.0-5.5 (broad) Singlet Ar-OH

~4.6 Singlet -CH₂-

~4.0-4.5 (broad) Singlet -CH₂OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Hydroxy-2-hydroxymethylpyridine

Chemical Shift (δ) (ppm) Assignment

~155 C-5

~150 C-2

~140 C-6

~125 C-3

~120 C-4

~60 -CH₂OH

Spectroscopic Data of 5-Hydroxy-2-methylpyridine
(Experimental)
For reference and comparison, this section provides the experimental spectroscopic data for

the structurally analogous compound, 5-Hydroxy-2-methylpyridine (CAS: 1121-78-4).[1][2]

Table 3: ¹H NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

13.17 Singlet - OH

7.23 Doublet 2.6 H-6

6.93 Doublet of Doublets 9.1, 2.6 H-4

6.45 Doublet 9.1 H-3

2.06 Singlet - CH₃

Note: Data acquired in DMSO-d₆. Chemical shifts and coupling constants can vary depending

on the solvent and experimental conditions.[3]

Table 4: ¹³C NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine

Chemical Shift (δ) (ppm) Assignment

155.0 C-5

148.1 C-2

138.1 C-6

123.6 C-4

118.9 C-3

16.9 CH₃

Table 5: Infrared (IR) Spectroscopic Data for 5-Hydroxy-2-methylpyridine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Strong, Broad O-H stretch (hydroxyl)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (methyl)

1600-1450 Medium to Strong
C=C and C=N stretching

(aromatic ring)

1380-1370 Medium C-H bend (methyl)

1250-1150 Strong C-O stretch (hydroxyl)

Table 6: Mass Spectrometry (MS) Data for 5-Hydroxy-2-methylpyridine

m/z Relative Intensity (%) Interpretation

109 100 Molecular Ion [M]⁺

108 55 [M-H]⁺

80 30 [M-CHO]⁺

53 25 Pyridinium fragment

Experimental Workflow and Methodologies
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. The solution

is then transferred to an NMR tube.

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to

ensure homogeneity.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include the pulse program, spectral width, acquisition time, relaxation delay, and

the number of scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are

typically required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For a solid sample, a small amount is finely ground and mixed with

potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt

plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct

analysis of the solid.

Background Spectrum: A background spectrum of the empty sample compartment (or the

clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water

vapor.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

The instrument measures the frequencies of infrared radiation absorbed by the sample.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to

specific functional groups in the molecule.
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Mass Spectrometry (MS) Protocol
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the

mass spectrometer. The molecules are then ionized, typically using techniques like Electron

Ionization (EI) or Electrospray Ionization (ESI). EI often causes fragmentation of the

molecule, while ESI is a softer ionization technique that usually leaves the molecule intact.[4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An ion detector measures the abundance of ions at each m/z value.

Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The

peak with the highest m/z often corresponds to the molecular ion, providing the molecular

weight of the compound. Other peaks represent fragment ions, which can be used to deduce

the structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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